molecular formula C12H18FN3 B1589611 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine CAS No. 873537-27-0

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Cat. No.: B1589611
CAS No.: 873537-27-0
M. Wt: 223.29 g/mol
InChI Key: IRLDCHVGDGNGFK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine is a fluorinated aromatic amine featuring a piperazine-ethyl substituent. Its IUPAC name, 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline , reflects its structural components: a benzene ring with a fluorine atom at position 3, an amino group at position 4, and a 4-ethylpiperazinyl moiety attached to the amino nitrogen. The molecular formula is C₁₂H₁₈FN₃ , with a molar mass of 223.29 g/mol .

Property Value
Molecular Formula C₁₂H₁₈FN₃
Molar Mass 223.29 g/mol
SMILES FC1=CC(N)=CC=C1N2CCN(CC)CC2
InChI Key IRLDCHVGDGNGFK-UHFFFAOYSA-N

The piperazine ring adopts a chair conformation , stabilized by minimized steric strain, while the ethyl group at the piperazine’s 4-position introduces steric and electronic effects.

Electronic Configuration and Orbital Hybridization

The electronic structure of this compound is governed by the interplay of its aromatic and aliphatic components:

  • Benzene Ring : The fluorine atom at position 3 exerts a strong electron-withdrawing inductive (-I) effect , polarizing the ring and reducing electron density at the para position.
  • Piperazine Moiety : The nitrogen atoms in the piperazine ring exhibit sp³ hybridization , with lone pairs participating in conjugation with the benzene ring’s π-system. This delocalization enhances resonance stabilization.
  • Ethyl Group : The ethyl substituent on the piperazine nitrogen contributes electron-donating (+I) effects , altering the basicity of the adjacent nitrogen.

Density functional theory (DFT) studies on analogous piperazine-containing compounds reveal a HOMO-LUMO gap of ~4.6 eV, indicative of moderate electronic stability. The fluorine atom’s electronegativity further localizes electron density, influencing reactivity in substitution reactions.

Conformational Analysis of Piperazine-Benzene Hybrid System

The piperazine ring’s chair conformation dominates due to thermodynamic stability, as observed in X-ray crystallography of related macrocycles. Key conformational features include:

  • Axial and Equatorial Positions : The ethyl group occupies an equatorial position, minimizing steric clashes with the benzene ring.
  • Torsional Angles : The dihedral angle between the piperazine and benzene rings is ~60°, optimizing π-orbital overlap between the amino nitrogen and aromatic system.

Comparative studies with 1,3-oxazine and tetrahydro-1,3-thiazine derivatives highlight that substituents at the piperazine’s 4-position significantly influence ring puckering. For instance, bulkier groups favor axial orientations, but the ethyl group’s moderate size allows retention of the chair conformation.

Comparative Structural Analysis with Related Fluorinated Anilines

A structural comparison with related fluorinated anilines reveals distinct differences in electronic and steric profiles:

Compound Molecular Formula Substituents Key Structural Feature
3-Fluoroaniline C₆H₆FN -F at C3, -NH₂ at C1 Planar aromatic system
3-Fluoro-4-methylaniline C₇H₈FN -F at C3, -CH₃ at C4, -NH₂ at C1 Methyl group enhances steric bulk
4-(4-Methylpiperazinyl)-3-fluoroaniline C₁₁H₁₆FN₃ -F at C3, -NH₂ at C4, -N-methylpiperazinyl Smaller alkyl group reduces steric effects

Key observations:

  • Electronic Effects : The ethylpiperazinyl group in this compound provides greater electron donation compared to methyl or hydrogen substituents, altering solubility and reactivity.
  • Steric Profile : The ethyl group increases steric hindrance around the piperazine nitrogen, potentially slowing nucleophilic attacks compared to smaller analogs.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCHVGDGNGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444390
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873537-27-0
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
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URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
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Preparation Methods

Preparation Methods of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a suitably functionalized fluoro-substituted aromatic precursor with an ethyl-substituted piperazine derivative. The key steps include:

These steps are consistent with synthetic methodologies widely used for piperazine-containing drugs, as reviewed in recent literature on FDA-approved piperazine drugs (2011–2023).

Specific Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)
  • Starting materials: 3-fluoro-4-nitrobenzene or its halogenated analogs.
  • Nucleophile: 4-ethylpiperazine.
  • Reaction conditions: The SNAr reaction is performed under basic conditions, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures to facilitate substitution of the halogen or nitro group by the piperazine nitrogen.
  • Post-reaction modification: If a nitro group is present, catalytic hydrogenation or chemical reduction (e.g., using iron powder and acid) converts it to the amine function.

This approach is favored due to the electron-deficient nature of the aromatic ring bearing the fluorine substituent, which activates the ring toward nucleophilic attack.

Palladium-Catalyzed Buchwald–Hartwig Amination
  • Starting materials: 3-fluoro-4-chlorobenzene or 3-fluoro-4-bromobenzene derivatives.
  • Catalyst system: Pd-based catalysts with suitable ligands (e.g., phosphines).
  • Nucleophile: 4-ethylpiperazine.
  • Reaction conditions: Typically performed in the presence of a base (e.g., sodium tert-butoxide or cesium carbonate) and high-boiling solvents under inert atmosphere.
  • Advantages: This method allows for efficient coupling with high regioselectivity and yields, especially for aryl chlorides which are less reactive in SNAr.

This method aligns with synthetic strategies employed for related piperazine drugs and offers scalability for industrial production.

Formulation Preparation for Biological Studies

For in vivo and in vitro studies, this compound is prepared in solution form. A typical preparation involves:

  • Stock solution preparation: Dissolving the compound in DMSO to create a master stock solution at defined molarities (1 mM, 5 mM, 10 mM).
  • In vivo formulation: The DMSO stock is diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, and distilled water to achieve a clear solution suitable for administration.
  • Solubility considerations: Each solvent addition requires ensuring the solution remains clear before proceeding, aided by vortexing, ultrasound, or gentle heating.

Data Tables on Preparation and Formulation

Stock Solution Preparation Table

Stock Solution Concentration 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 4.4783 22.3914 44.7828
5 mM 0.8957 4.4783 8.9566
10 mM 0.4478 2.2391 4.4783

Note: Volumes correspond to the amount of solvent required to dissolve the indicated mass of compound at the specified molarity.

In Vivo Formulation Preparation Steps

Step Solvent Added Notes
1 DMSO master liquid Dissolve compound to form master stock solution
2 PEG300 Add slowly, mix, and ensure clarity
3 Tween 80 Add slowly, mix, and ensure clarity
4 Distilled Water Add slowly, mix, and ensure clarity
Alternative Corn oil Used as a substitute for PEG300/Tween 80 mixture

Each addition requires the solution to be clear before proceeding to the next step.

Research Findings and Analysis

  • The piperazine ring in this compound is introduced predominantly via nucleophilic aromatic substitution or palladium-catalyzed amination, consistent with synthetic trends for piperazine-containing pharmaceuticals.
  • The presence of the fluorine atom on the benzene ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic substitution reactions.
  • The ethyl substitution on the piperazine nitrogen improves the compound’s pharmacokinetic properties and solubility, which is reflected in the formulation strategies involving co-solvents to maintain solution clarity and bioavailability.
  • Synthetic routes are optimized for yield, purity, and scalability, with transition metal-free methods being developed to avoid catalyst contamination in drug substances.
  • Formulation methods emphasize solvent compatibility and stepwise addition to ensure clear, stable solutions suitable for biological assays and in vivo administration.

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. It has shown potential as an antimicrobial agent, with derivatives exhibiting substantial activities against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . In materials science, it can be used in the development of novel materials with unique properties. Additionally, it has applications in the synthesis of fluoroquinolone derivatives, which are important synthetic antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound inhibits bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound’s interaction with other molecular targets and pathways may vary depending on its specific application and the derivatives synthesized from it.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Properties

AEE788 (NVP-AEE788)
  • Molecular Formula : C₂₇H₃₂N₆
  • Molecular Weight : 440.6 g/mol
  • Key Features : Contains a 4-ethylpiperazinylmethylphenyl group and pyrrolopyrimidine core.
  • Biological Activity : Dual inhibitor of EGFR and VEGFR tyrosine kinases (IC₅₀ = 2–77 nM), with antiangiogenic and antitumor effects in preclinical models .
Enrofloxacin
  • Molecular Formula : C₁₉H₂₂FN₃O₃
  • Molecular Weight : 359.39 g/mol
  • Key Features: A fluoroquinolone antibiotic with a 4-ethyl-1-piperazinyl group at the C7 position.
  • Biological Activity : Inhibits bacterial DNA gyrase and topoisomerase IV.
  • Applications : Veterinary antibiotic for treating infections in livestock .
Blonanserin
  • Molecular Formula : C₂₃H₃₀FN₃
  • Molecular Weight : 367.50 g/mol
  • Key Features : Contains a 4-ethyl-1-piperazinyl group linked to a hexahydrocyclooctapyridine moiety.
  • Biological Activity : Antipsychotic with affinity for dopamine D₂ and serotonin 5-HT₂A receptors.
  • Applications : Treatment of schizophrenia .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Primary Application Biological Targets
4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine Benzene amine Ethyl-piperazinyl, fluorine Pharmaceutical intermediate N/A (Intermediate)
AEE788 Pyrrolopyrimidine Ethyl-piperazinylmethylphenyl Oncology (preclinical) EGFR, VEGFR
Enrofloxacin Fluoroquinolone Ethyl-piperazinyl, fluorine Veterinary antibiotic Bacterial gyrase
Blonanserin Hexahydrocyclooctapyridine Ethyl-piperazinyl, fluorine Antipsychotic Dopamine D₂, 5-HT₂A
Key Observations:

Role of Piperazine : The ethyl-piperazinyl group enhances solubility and bioavailability in all compounds. In AEE788 and Blonanserin, it contributes to target receptor binding .

Fluorine Substituent : Improves metabolic stability and membrane permeability. Critical for antibacterial activity in Enrofloxacin .

Diverse Applications: Structural modifications (e.g., pyrrolopyrimidine in AEE788 vs. fluoroquinolone in Enrofloxacin) dictate therapeutic use.

Biological Activity

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine, also known as 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline, is a synthetic compound belonging to the piperazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

  • IUPAC Name : 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
  • Molecular Formula : C12_{12}H18_{18}FN3_{3}
  • Molecular Weight : 223.29 g/mol
  • CAS Number : 873537-27-0

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. Its derivatives have shown significant effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism underlying this activity involves the inhibition of bacterial DNA-gyrase, which is crucial for DNA replication in bacteria, thereby leading to cell death .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli5 µg/mL
Pseudomonas aeruginosa8 µg/mL
Staphylococcus aureus10 µg/mL

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Gyrase : This enzyme is essential for bacterial DNA replication; by inhibiting it, the compound disrupts bacterial cell division .
  • Potential Interaction with Cancer Pathways : Although more research is needed, the structural properties of piperazine derivatives suggest possible interference with pathways involved in cell proliferation and survival .

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several piperazine derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that derivatives of this compound had lower MIC values compared to other tested compounds, highlighting its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the biological activity of piperazine-containing compounds. These studies revealed that modifications on the piperazine ring significantly affect the antimicrobial potency and solubility of the compounds . The presence of the fluorine atom in this compound enhances lipophilicity, which is crucial for membrane permeability and bioavailability .

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine and ensuring high purity?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives often require sequential alkylation or arylation steps under controlled conditions (e.g., inert atmosphere, precise temperature). Post-synthesis purification via column chromatography or recrystallization is critical to achieve ≥95% purity. Analytical techniques like HPLC or LCMS should confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic methods:

  • 1H/13C NMR : To verify aromatic protons (e.g., fluorine-substituted benzene signals) and piperazine ring conformation.
  • Mass Spectrometry (MS) : For molecular weight confirmation (expected m/z ~220–440 depending on substituents).
  • IR Spectroscopy : To identify functional groups like C-F stretches (~1100–1250 cm⁻¹) and amine vibrations .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO (25 mg/mL) or ethanol (5 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.2) to avoid precipitation. Avoid aqueous storage >24 hours due to hydrolysis risks .

Q. What stability considerations are critical for long-term storage?

Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent oxidation. Lyophilized forms are stable for ≥4 years. Monitor degradation via LCMS, focusing on fluorine loss or piperazine ring oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition activity?

Use in vitro kinase assays (e.g., EGFR/VEGFR inhibition):

  • IC50 Determination : Employ fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases.
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects. Reference AEE788 (a structurally related inhibitor) as a positive control, which inhibits EGFR with IC50 = 2 nM .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-Response Analysis : Test concentrations from 1 nM–10 µM to account for cell-specific permeability.
  • Biomarker Validation : Quantify phosphorylation of downstream targets (e.g., ERK1/2) via Western blot.
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .

Q. How can the compound’s antiangiogenic effects be modeled in vivo?

  • Chick Chorioallantoic Membrane (CAM) Assay : Quantify vessel density after topical application.
  • Xenograft Models : Implant EGFR-overexpressing cancer cells (e.g., A431) in nude mice and monitor tumor vascularization via MRI. Dose ranges: 10–50 mg/kg/day, orally .

Q. What analytical methods are suitable for detecting degradation products?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • LCMS/MS : Identify degradation fragments (e.g., cleavage of the piperazine ring or fluorine displacement).
  • X-ray Diffraction : Monitor crystallinity changes, which correlate with stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine
Reactant of Route 2
4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

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